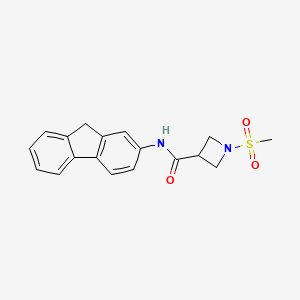

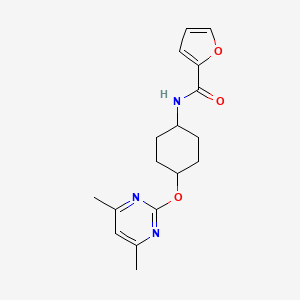

![molecular formula C23H20N2O4S B2800194 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-01-7](/img/structure/B2800194.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring, the attachment of the phenyl group, and the substitution of the benzamide with the isopropylsulfonyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. Factors such as its polarity, solubility, melting point, and boiling point would all be affected by the presence of the benzoxazole ring, phenyl group, and isopropylsulfonyl-substituted benzamide .Scientific Research Applications

Synthesis and Biological Activities

This compound, as part of a broader class of benzamide derivatives, has been extensively studied for its potential in various scientific applications. While the specific compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide has not been directly mentioned in available literature, there's significant research on closely related compounds that shed light on the potential applications and methodologies relevant to this chemical structure.

Anti-inflammatory Applications : The synthesis and evaluation of indolyl azetidinones, including derivatives of benzamide, have demonstrated significant anti-inflammatory activities. These compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities, suggesting their potential in developing new therapeutic agents for inflammation-related conditions (R. Kalsi et al., 1990).

Anticancer Activities : Benzamide derivatives have been explored for their anticancer properties. For instance, a series of substituted benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating the promise of benzamide structures in cancer research (B. Ravinaik et al., 2021).

Optical and Chiral Applications : The influence of stereoregularity on optically active polyacrylamides bearing an oxazoline pendant, including benzamide derivatives, has been studied. These findings highlight the potential of such compounds in applications requiring chiral recognition and optical properties, which could extend to pharmaceutical and material science applications (Wei Lu et al., 2010).

Anti-Tubercular Scaffold : The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives using ultrasound assistance has shown promising anti-tubercular activity. This research underscores the utility of benzamide frameworks in addressing infectious diseases, with some derivatives exhibiting significant efficacy against Mycobacterium tuberculosis (Urja D. Nimbalkar et al., 2018).

Antiplasmodial Activities : The exploration of acyl derivatives of aminofurazanes, including benzamide structures, for their activity against Plasmodium falciparum, has revealed potent antiplasmodial properties. The study indicated that benzamides with specific substitutions could offer new pathways for malaria treatment (Theresa Hermann et al., 2021).

Mechanism of Action

Target of Action

The primary targets of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide are currently unknown

Mode of Action

It is hypothesized that the compound may interact with its targets via ortho C−H functionalization of amides .

Biochemical Pathways

The compound’s potential to affect ortho C−H functionalization of amides suggests it may influence pathways involving these biochemical reactions .

Future Directions

Properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLDGUFISKXCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

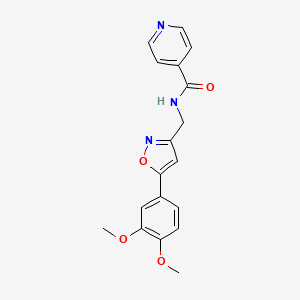

![1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole](/img/structure/B2800111.png)

![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)

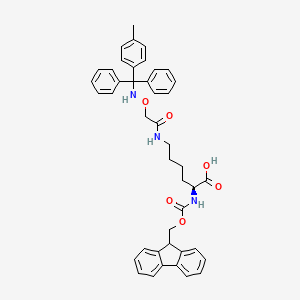

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

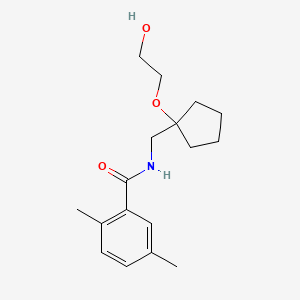

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)